molecular formula C18H24N4O B2757041 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one CAS No. 2415453-02-8

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one

Cat. No.: B2757041
CAS No.: 2415453-02-8
M. Wt: 312.417
InChI Key: XWPZVCVZNXSLGH-UHFFFAOYSA-N
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Description

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is characterized by its unique structure, which includes a benzimidazole moiety linked to an azetidine ring and a piperidinone group. The presence of these functional groups contributes to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of imines with 3,3-dimethylacryloyl chloride under Staudinger reaction conditions, using triethylamine as the base . This method allows for the formation of the azetidine ring, which is a crucial component of the compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of scalable processes to meet commercial demands.

Chemical Reactions Analysis

3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The benzimidazole and azetidine rings can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, the compound inhibits tubulin polymerization, leading to disruption of microtubule dynamics . This mechanism is crucial for its antiproliferative effects in cancer cells, as it interferes with cell division and induces cell cycle arrest.

Properties

IUPAC Name

3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-12(2)17-20-14-6-3-4-7-15(14)22(17)13-10-21(11-13)16-8-5-9-19-18(16)23/h3-4,6-7,12-13,16H,5,8-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPZVCVZNXSLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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